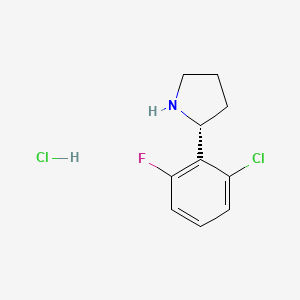

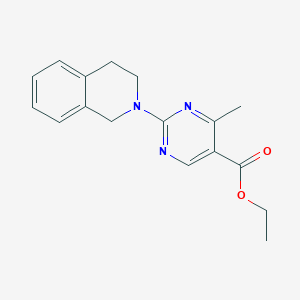

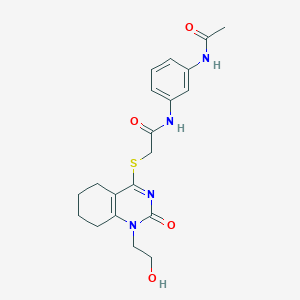

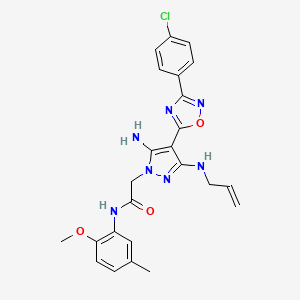

![molecular formula C15H10FN3OS2 B2360256 4-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862974-31-0](/img/structure/B2360256.png)

4-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

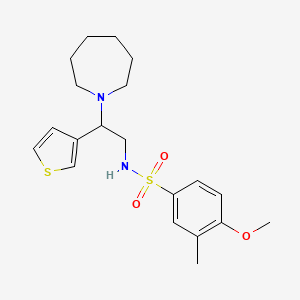

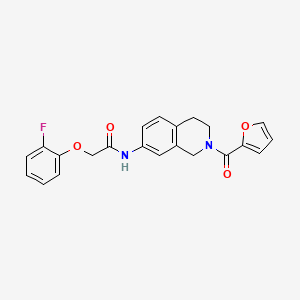

4-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a fluorine atom and a methoxy group, which can significantly influence its chemical properties and biological activities.

Mechanism of Action

Target of Action

Similar compounds have been shown to interact withp53 , a protein that plays a crucial role in preventing cancer formation, thus acting as a tumor suppressor.

Mode of Action

Related compounds have been found to regulate the cell cycle and apoptosis byactivating p53 via mitochondrial-dependent pathways . This suggests that the compound might interact with its targets in a similar manner, leading to changes in cell cycle regulation and apoptosis.

Biochemical Pathways

The compound likely affects the p53 pathway . Activation of p53 can lead to an increase in the expression of Bax , a pro-apoptotic protein, and a decrease in the expression of Bcl-2 , an anti-apoptotic protein . This imbalance can lead to apoptosis , or programmed cell death .

Result of Action

Related compounds have been found to induceG2/M cell cycle arrest and apoptosis in cancer cells . This suggests that the compound might have similar effects.

Biochemical Analysis

Biochemical Properties

Thiazoles, the class of compounds it belongs to, have been found to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in significant ways .

Cellular Effects

Some derivatives of this compound have shown anti-cancer activity against various cancer cell lines . They have been found to induce cell cycle arrest and apoptosis, potentially through the activation of p53, a key protein involved in cell cycle regulation .

Molecular Mechanism

It is known that thiazole derivatives can alter the balance of key mitochondrial proteins such as Bcl-2 and Bax, resulting in apoptosis by accelerating the expression of caspases .

Preparation Methods

The synthesis of 4-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine typically involves the coupling of substituted 2-amino benzothiazoles with appropriate reagents. One common method involves the reaction of 2-amino-5-fluorobenzothiazole with 4-methoxybenzo[d]thiazol-2-yl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Chemical Reactions Analysis

4-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of amines or alcohols.

Scientific Research Applications

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Comparison with Similar Compounds

4-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine can be compared with other benzothiazole derivatives, such as:

6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: This compound also contains a fluorine atom and a methoxy group but differs in the position of these substituents, which can affect its chemical and biological properties.

N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: These derivatives have shown significant anti-inflammatory activity and are structurally related to the compound .

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methoxy-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FN3OS2/c1-20-9-5-3-7-11-13(9)18-15(22-11)19-14-17-12-8(16)4-2-6-10(12)21-14/h2-7H,1H3,(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOXPKVCNVBPZOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NC3=NC4=C(C=CC=C4S3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FN3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1H-pyrazol-1-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2360176.png)

![N-(4-acetylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2360177.png)

![6-(2-Ethoxyphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2360178.png)

![2-[(1,4-Dimethylpyrazol-3-yl)-(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2360180.png)

![6-(2-Methoxyphenyl)-2-[1-(2-pyridin-3-ylacetyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2360188.png)

![(E)-4-(Dimethylamino)-1-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]but-2-en-1-one](/img/structure/B2360189.png)

![3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-amine](/img/structure/B2360190.png)

![1-(1,3-Benzodioxol-5-yl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2360196.png)